Cas no 1020038-60-1 (6-chloroimidazo1,2-apyrimidine-2-carboxylic acid)

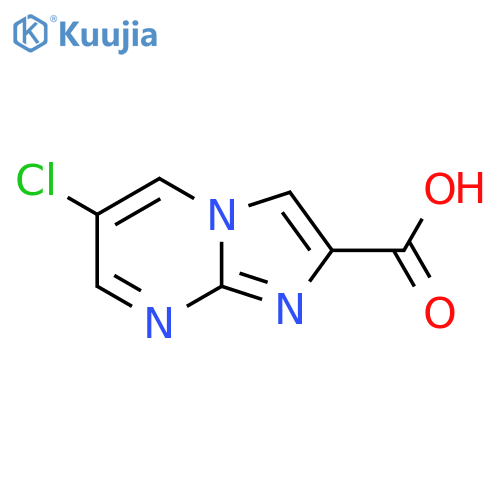

1020038-60-1 structure

商品名:6-chloroimidazo1,2-apyrimidine-2-carboxylic acid

CAS番号:1020038-60-1

MF:C7H7Cl2N3O3

メガワット:252.054779291153

MDL:MFCD09995008

CID:1088378

PubChem ID:51072304

6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid

- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid(SALTDATA: HCl H2O)

- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid(SALTDATA

- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate

- 6-chloroimidazo1,2-apyrimidine-2-carboxylic acid

- C7H7Cl2N3O3

- 1020038-60-1

- 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic Acid HCl Hydrate

- 6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrate;hydrochloride

- 6-CHLOROIMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLIC ACID HYDRATE HYDROCHLORIDE

-

- MDL: MFCD09995008

- インチ: InChI=1S/C7H4ClN3O2/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4/h1-3H,(H,12,13)

- InChIKey: ITGJWSSYZSIQQZ-UHFFFAOYSA-N

- ほほえんだ: C1=NC2=NC(=CN2C=C1Cl)C(=O)O

計算された属性

- せいみつぶんしりょう: 250.9864465g/mol

- どういたいしつりょう: 250.9864465g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 226

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300387-0.5g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 0.5g |

$235.0 | 2025-03-19 | |

| Enamine | EN300-300387-2.5g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 2.5g |

$499.0 | 2025-03-19 | |

| Enamine | EN300-300387-10g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 10g |

$1885.0 | 2023-09-06 | ||

| Enamine | EN300-300387-10.0g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 10.0g |

$1885.0 | 2025-03-19 | |

| Enamine | EN300-300387-0.05g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 0.05g |

$206.0 | 2025-03-19 | |

| Enamine | EN300-300387-0.1g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 0.1g |

$215.0 | 2025-03-19 | |

| Enamine | EN300-300387-1.0g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 1.0g |

$245.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361152-2.5g |

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 98% | 2.5g |

¥4489 | 2023-02-28 | |

| Enamine | EN300-300387-0.25g |

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 95.0% | 0.25g |

$225.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361152-500mg |

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid |

1020038-60-1 | 98% | 500mg |

¥1969 | 2023-02-28 |

6-chloroimidazo1,2-apyrimidine-2-carboxylic acid 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

1020038-60-1 (6-chloroimidazo1,2-apyrimidine-2-carboxylic acid) 関連製品

- 879-65-2(quinoxaline-2-carboxylic acid)

- 17325-26-7(Methyl 1H-imidazole-5-carboxylate)

- 1072-84-0(1H-Imidazole-4-carboxylic acid)

- 1080-79-1(4,5-diethyl 1H-imidazole-4,5-dicarboxylate)

- 570-22-9(1H-Imidazole-4,5-dicarboxylic acid)

- 1457-58-5(2-methyl-1H-imidazole-5-carboxylic acid)

- 3304-70-9(4,5-dimethyl 1H-imidazole-4,5-dicarboxylate)

- 5521-55-1(5-Methylpyrazine-2-carboxylic Acid)

- 6200-60-8(Imidazo[1,2-a]pyridine-3-carboxylic acid)

- 98-97-5(2-Pyrazinecarboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬